molecular formula C20H15N3O3 B5886821 3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide

Cat. No. B5886821
M. Wt: 345.4 g/mol
InChI Key: YZYRGUGTXAWUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide, commonly known as DNQX, is a chemical compound that is widely used in scientific research. It is a potent and selective antagonist of glutamate receptors, which play a crucial role in the central nervous system. DNQX is commonly used to study the mechanisms of synaptic transmission and plasticity, as well as the role of glutamate receptors in various neurological disorders.

Mechanism of Action

DNQX works by binding to the AMPA and kainate glutamate receptors, which are ionotropic receptors that mediate fast synaptic transmission in the central nervous system. By blocking the activity of these receptors, DNQX inhibits the excitatory neurotransmission and reduces the synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
DNQX has several biochemical and physiological effects, including the inhibition of glutamate-mediated excitatory neurotransmission, the reduction of synaptic plasticity, and the modulation of ion channel activity. It also affects the release of neurotransmitters and the activity of intracellular signaling pathways.

Advantages and Limitations for Lab Experiments

DNQX has several advantages for lab experiments, including its potency and selectivity for AMPA and kainate glutamate receptors, which makes it an excellent tool for studying the mechanisms of synaptic transmission and plasticity. However, DNQX also has several limitations, including its non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DNQX in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target glutamate receptors, which could have therapeutic potential for various neurological disorders. Additionally, the use of DNQX in combination with other drugs or therapies could lead to new insights into the mechanisms of synaptic transmission and plasticity.

Synthesis Methods

DNQX can be synthesized through a multi-step process that involves the reaction of 8-aminoquinoline with 2,4-pentanedione, followed by the reaction of the resulting intermediate with 4-chlorobenzoyl chloride. The final product is obtained through purification and crystallization.

Scientific Research Applications

DNQX is widely used in scientific research to study the mechanisms of synaptic transmission and plasticity. It is a potent and selective antagonist of AMPA and kainate glutamate receptors, which play a crucial role in the central nervous system. DNQX is commonly used to investigate the role of glutamate receptors in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-quinolin-8-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c24-17-9-10-18(25)23(17)15-7-1-5-14(12-15)20(26)22-16-8-2-4-13-6-3-11-21-19(13)16/h1-8,11-12H,9-10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYRGUGTXAWUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dioxo-1-pyrrolidinyl)-N-8-quinolinylbenzamide

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